3-Bromo-5-(pentafluorosulfur)benzaldehyde
Overview
Description
Scientific Research Applications
Synthesis Processes
3-Bromo-5-(pentafluorosulfur)benzaldehyde and its derivatives have been pivotal in various synthesis processes. For instance, studies have detailed the synthesis of compounds like 3-Bromo-5-tert-butyl-2-hydroxy-benzaldehyde (BTHB) with high yields under optimized conditions, showcasing the chemical's role in creating complex organic compounds (Jian-bin, 2012). Furthermore, derivatives of benzaldehyde have been synthesized and evaluated for their antioxidant, antimicrobial, and anticancer properties, indicating the broad potential of these compounds in medicinal chemistry (Konuş et al., 2019).
Catalysis and Reaction Optimization
Research has also explored the catalytic applications of derivatives of 3-Bromo-5-(pentafluorosulfur)benzaldehyde. For instance, sulfated Ti-SBA-15 catalysts have been used for the oxidation of benzyl alcohol to benzaldehyde, indicating potential industrial applications in producing fine chemicals (Sharma et al., 2012).
Chemical Modification and Functionalization
Additionally, the chemical structure of 3-Bromo-5-(pentafluorosulfur)benzaldehyde allows for further functionalization and modification, leading to the creation of novel compounds with potential applications. For instance, studies have reported the metal-catalyzed synthesis of SF5-containing diarylmethanols, which are valuable fluorinated building blocks for biologically active compounds (Desroches, Tremblay, & Paquin, 2016).
Safety And Hazards
properties
IUPAC Name |
3-bromo-5-(pentafluoro-λ6-sulfanyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF5OS/c8-6-1-5(4-14)2-7(3-6)15(9,10,11,12)13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQVQQNYNAJWRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(F)(F)(F)(F)F)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(pentafluorosulfur)benzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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